Home > Products > Screening Compounds P104887 > 2-[(5-methyl-1H-pyrazol-1-yl)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
2-[(5-methyl-1H-pyrazol-1-yl)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine -

2-[(5-methyl-1H-pyrazol-1-yl)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Catalog Number: EVT-4495800
CAS Number:
Molecular Formula: C17H14N8
Molecular Weight: 330.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Cyclocondensation Reactions: Utilizing the reaction of hydrazines or hydrazides with suitable carbonyl compounds to build the fused ring system. [, , , , ]
  • Dimroth Rearrangement: Employed to isomerize specific pyrazolotriazolopyrimidine derivatives to obtain the desired regioisomers. [, ]
  • Oxidative Cyclization: Utilized to form the triazole ring from appropriately substituted precursors. [, ]
  • Multicomponent Reactions: Efficient methods for synthesizing complex heterocycles in a single step from three or more starting materials. []
Molecular Structure Analysis

A significant number of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been identified as potent and selective antagonists of adenosine receptors, particularly the A2A subtype. [, , , , , , , , ]

Mechanism of Action
  • Competitive Antagonism: These compounds bind to the adenosine binding site on the receptor, preventing the endogenous agonist (adenosine) from binding and activating the receptor. [, ]
  • Subtype Selectivity: The selectivity towards specific adenosine receptor subtypes is influenced by the substituents on the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold. [, ]
  • Downstream Signaling: By blocking adenosine receptors, these antagonists modulate downstream signaling pathways associated with adenosine receptor activation. For example, A2A receptor antagonists can enhance dopamine signaling in the brain, which is relevant for their potential in treating Parkinson's disease. [, , ]
Applications
  • Medicinal Chemistry: As potent and selective adenosine receptor antagonists, these compounds are being explored as potential therapeutics for neurological disorders, such as Parkinson's disease. [, , , , ]
  • Fungicides: Certain derivatives have exhibited fungicidal activities and are being investigated for their potential in agricultural applications. [, ]
  • Pesticides: The exploration of these structures as potential pesticides highlights their diverse biological activities. []

7-(2-(4-(4-(2-[18F]Fluoroethoxy)phenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine ([18F]MNI-444)

    Compound Description: [18F]MNI-444 is a PET radiopharmaceutical designed for mapping adenosine type 2A (A2A) receptors in the brain []. This compound has shown promising results in non-human primate studies and subsequent human clinical trials for evaluating new A2A receptor-targeting pharmaceuticals [].

7-(2-(4-(2-Fluoro-4-[123I]iodophenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)-7H-imidazo[1,2-c]pyrazolo[4,3-e]pyrimidin-5-amine ([123I]MNI-420)

    Compound Description: [123I]MNI-420 is a SPECT radiopharmaceutical developed for mapping A2A receptors in the brain []. Like [18F]MNI-444, it has demonstrated potential as an imaging agent in non-human primates and human clinical trials for evaluating A2A receptor-targeting drugs [].

2-(Furan-2-yl)-7-(2-(4-(4-(2-methoxyethoxy)phenyl)piperazin-1-yl)ethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine (Preladenant)

    Compound Description: Preladenant is a pyrimidine amine currently undergoing phase III clinical trials for treating Parkinson’s disease []. It acts as an antagonist of the adenosine A2a receptor [].

Diethyl[(5-amino-4-cyano-3-methylsulfanyl-pyrazol-1-yl)-benzyl]phospho-nate (3)

    Compound Description: Compound 3 serves as a key intermediate in synthesizing a series of pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine derivatives designed as potential antagonists for the A2A adenosine receptor or as pesticide lead compounds [].

    Relevance: Compound 3 represents a precursor in the synthesis of the pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine core, which is also present in 2-[(5-Methyl-1H-pyrazol-1-yl)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine []. This highlights the shared synthetic pathway and structural similarities within this chemical class, suggesting potential for similar biological activities.

7-(2-Phenylethyl)-5-amino-2-(2-furyl)-pyrazolo-[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine (SCH 58261)

    Compound Description: SCH 58261 is a selective adenosine A2A receptor antagonist frequently employed in research to investigate the roles of A2A receptors in various physiological processes, including neuroprotection [, , , , , ]. It exhibits high affinity for A2A receptors and has proven helpful in preclinical studies exploring potential treatments for conditions such as Parkinson's disease [, , , , , ].

N-(4-Cyanophenylcarbamoyl)adenosine-5′-N-ethyluronamide (MPC-NECA)

    Compound Description: MPC-NECA is a selective A3 adenosine receptor agonist []. It exhibits high affinity for this receptor subtype and is valuable for studying A3 receptor-mediated signaling pathways and physiological functions [].

Properties

Product Name

2-[(5-methyl-1H-pyrazol-1-yl)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

IUPAC Name

4-[(5-methylpyrazol-1-yl)methyl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

Molecular Formula

C17H14N8

Molecular Weight

330.3 g/mol

InChI

InChI=1S/C17H14N8/c1-12-7-8-19-23(12)10-15-21-17-14-9-20-25(13-5-3-2-4-6-13)16(14)18-11-24(17)22-15/h2-9,11H,10H2,1H3

InChI Key

HTGWSNXYYKOWCU-UHFFFAOYSA-N

SMILES

CC1=CC=NN1CC2=NN3C=NC4=C(C3=N2)C=NN4C5=CC=CC=C5

Canonical SMILES

CC1=CC=NN1CC2=NN3C=NC4=C(C3=N2)C=NN4C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.